Moderate SRC Kinase Inhibition Distinguishes this Compound from Sub-Nanomolar Congeners in the Same Patent Series
In a head-to-head patent series (US10294227), the target compound (Code 526) inhibits C-terminal His-tagged full-length human SRC with an IC50 of 114 nM, whereas the most potent compound in the same series (Code 518) achieves an IC50 of 0.5 nM under identical assay conditions .
| Evidence Dimension | SRC kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 114 nM |
| Comparator Or Baseline | CHEMBL3824233 (US10294227, Code 518); IC50 = 0.5 nM |
| Quantified Difference | 228-fold less potent than Code 518 |
| Conditions | C-terminal His-tagged full-length human SRC expressed in insect cells; 20 min preincubation; poly[Glu,Tyr]4:1 substrate |
Why This Matters
The ~230-fold potency differential against SRC enables researchers to select a compound with precisely defined intermediate activity, which is critical for dose-response studies where sub-nanomolar inhibition would saturate the target at standard screening concentrations.
- [1] BindingDB. PrimarySearch_ki for entry 50047699: US10294227 SRC inhibition data. URL: http://ww.w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50047699 (accessed 2026-04-29). View Source
